6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
It is suggested that pyrimidine derivatives interact with their targets, leading to the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
It is suggested that pyrimidine derivatives can inhibit the nf-kb inflammatory pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Result of Action
Related pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.26 g/mol. The presence of an ethoxy group at the para position of the phenyl ring enhances its solubility and potentially its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. It has been shown to target various molecular pathways:
- Enzyme Inhibition : The compound acts by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential cellular processes such as DNA replication and protein synthesis.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against cancer cell lines by inducing apoptosis through mechanisms involving the modulation of Bcl-2 family proteins.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. In vitro assays have shown that this compound can significantly reduce cell viability in human cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10.5 | Apoptosis induction |
HCT116 | 12.3 | Cell cycle arrest |
A549 | 15.7 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent.
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Enterococcus faecalis | 16 |
Case Studies
A notable study highlighted the synthesis and evaluation of a series of pyrimidine derivatives including this compound for their antiproliferative effects against a panel of NCI cancer cell lines. The results indicated that compounds with similar structures exhibited promising cytotoxicity and could serve as lead compounds for further development.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHVOOYMNIMUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734929 | |
Record name | 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368650-74-1 | |
Record name | 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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